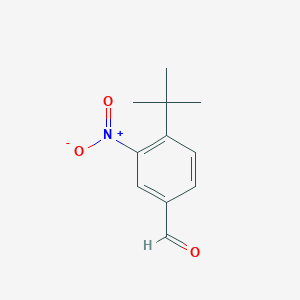

4-tert-Butyl-3-nitrobenzenecarbaldehyde

Description

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-tert-butyl-3-nitrobenzaldehyde |

InChI |

InChI=1S/C11H13NO3/c1-11(2,3)9-5-4-8(7-13)6-10(9)12(14)15/h4-7H,1-3H3 |

InChI Key |

XMETVUVDKGVBIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-tert-Butyl-3-nitrobenzenecarbaldehyde and its analogs significantly impact their physicochemical properties and applications. A key comparable compound is 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (CAS: 303996-35-2), as described in .

Table 1: Comparative Analysis

Key Findings :

Steric and Electronic Effects :

- The tert-butyl group in the target compound provides steric hindrance but lacks the sulfur atom present in the analog’s tert-butylsulfanyl group, which may alter redox properties or metal-binding capabilities .

- The nitro group in both compounds enhances electrophilicity, but the analog’s oxime group introduces additional nucleophilic reactivity.

Solubility and Stability :

- The target’s aldehyde group is prone to oxidation, whereas the analog’s oxime group likely improves stability under basic or oxidative conditions .

- The dichlorobenzyl group in the analog may enhance lipophilicity, favoring membrane permeability in biological systems.

Synthetic Utility: The target compound serves as a simpler intermediate for further functionalization (e.g., condensation reactions).

Notes on Limitations

- Direct data on 4-tert-Butyl-3-nitrobenzenecarbaldehyde (e.g., spectral data, synthetic protocols) are absent in the provided sources. Inferences are drawn from structural analogs like the compound in .

- Further experimental validation is required to confirm reactivity, stability, and application hypotheses.

Q & A

Q. What are the key methodological considerations for synthesizing 4-tert-Butyl-3-nitrobenzenecarbaldehyde with high purity?

Answer: Synthesis optimization requires precise control of reaction parameters:

- Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity while minimizing side reactions.

- Catalyst Use : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) can improve yield, but purity must be verified via HPLC .

- Stepwise Monitoring : Use TLC or in-situ FTIR to track intermediate formation.

Q. Table 1: Common Synthesis Parameters

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 40–60°C | Minimize thermal degradation |

| Solvent | DMF, THF | Enhance solubility/reactivity |

| Reaction Time | 6–12 hours | Ensure completion of nitration |

Q. Which analytical techniques are most effective for characterizing 4-tert-Butyl-3-nitrobenzenecarbaldehyde?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and tert-butyl group integrity. Aromatic protons typically resonate at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₁H₁₃NO₃; calc. 219.12 g/mol) and detects fragmentation patterns .

- HPLC : Quantifies purity (>98%) using C18 columns and UV detection at 254 nm .

Q. How does solvent polarity influence the reactivity of 4-tert-Butyl-3-nitrobenzenecarbaldehyde in nucleophilic additions?

Answer:

- Polar Solvents (e.g., DMSO) : Stabilize transition states in nucleophilic attacks (e.g., Grignard reactions), increasing reaction rates.

- Nonpolar Solvents (e.g., Toluene) : Favor aldehyde electrophilicity but may slow kinetics. Solvent choice should align with the nucleophile’s compatibility .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for derivatives of 4-tert-Butyl-3-nitrobenzenecarbaldehyde?

Answer:

- Comparative Analysis : Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state structure confirmation).

- Computational Refinement : Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and predict shifts .

- Experimental Replication : Repeat synthesis under inert conditions to rule out oxidation artifacts .

Q. What theoretical frameworks guide the design of experiments involving 4-tert-Butyl-3-nitrobenzenecarbaldehyde in asymmetric catalysis?

Answer:

- Frontier Molecular Orbital (FMO) Theory : Predicts regioselectivity in catalytic cycles by analyzing HOMO-LUMO interactions.

- Hammett Linear Free Energy Relationships : Correlates substituent effects (e.g., nitro groups) with reaction rates in chiral environments .

- Mechanistic Studies : Use kinetic isotope effects (KIE) to probe rate-determining steps in enantioselective reactions .

Q. What factorial design approaches are optimal for optimizing multi-variable reactions (e.g., solvent, temperature, catalyst) for this compound?

Answer:

Q. Table 2: Example Factorial Design for Catalyst Screening

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Pd/C | 50 | DMF | 78 |

| CuI | 60 | THF | 65 |

| None | 40 | Toluene | 42 |

Q. What novel applications of 4-tert-Butyl-3-nitrobenzenecarbaldehyde are emerging in materials science?

Answer:

- Supramolecular Assembly : The nitro and aldehyde groups enable coordination with metal-organic frameworks (MOFs) for gas storage .

- Polymer Crosslinking : Acts as a photoactive crosslinker in UV-curable resins, studied via DSC for thermal stability .

- Surface Functionalization : Adsorption studies on silica nanoparticles reveal potential for sensor development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.